molecular formula C13H18ClN3O2 B10845244 6-Chloro-N-(3-morpholinopropyl)nicotinamide

6-Chloro-N-(3-morpholinopropyl)nicotinamide

Cat. No.: B10845244
M. Wt: 283.75 g/mol
InChI Key: CNQVNEPLCSJWDF-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide, also known as vitamin B3, is a crucial component of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. This compound has garnered interest due to its potential biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 3-morpholinopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(3-morpholinopropyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-Chloro-N-(3-morpholinopropyl)nicotinamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, nicotinamide derivatives are known to inhibit enzymes involved in DNA repair and inflammatory processes, which may contribute to their therapeutic effects .

Comparison with Similar Compounds

Comparison: 6-Chloro-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the morpholinopropyl group, which may enhance its solubility and bioavailability compared to other nicotinamide derivatives. Additionally, the chloro group at the 6-position of the nicotinamide ring may contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

6-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H18ClN3O2/c14-12-3-2-11(10-16-12)13(18)15-4-1-5-17-6-8-19-9-7-17/h2-3,10H,1,4-9H2,(H,15,18)

InChI Key

CNQVNEPLCSJWDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

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